5,6-Dimethoxynicotinonitrile
Overview
Description
5,6-Dimethoxynicotinonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2. It is characterized by the presence of two methoxy groups attached to the 5th and 6th positions of a nicotinonitrile ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dimethoxynicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures consistent quality and high yield, making it suitable for commercial applications. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: 5,6-Dimethoxynicotinic acid.
Reduction: 5,6-Dimethoxynicotinamide.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
5,6-Dimethoxynicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxynicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
- 5,6-Dimethoxypicolinonitrile
- 5,6-Dimethoxynicotinaldehyde
- 5,6-Dimethoxypicolinaldehyde
- 2,6-Dimethylisonicotinonitrile
- 5,6-Dimethoxynicotinic acid
- 2,5,6-Trimethoxynicotinonitrile
Comparison: 5,6-Dimethoxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Biological Activity
5,6-Dimethoxynicotinonitrile (DMN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of DMN, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinonitrile, characterized by two methoxy groups at the 5 and 6 positions of the pyridine ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 194.2 g/mol. The presence of the methoxy groups enhances its solubility and may influence its interaction with biological targets.
Pharmacological Activities
Antitumor Activity
Research has indicated that DMN exhibits significant antitumor activity. In vitro studies have shown that DMN can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
A549 | 20 | Cell cycle arrest at G0/G1 phase |
Anti-inflammatory Effects
In addition to its antitumor properties, DMN has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. This effect is mediated through the suppression of NF-κB signaling pathways.
Case Studies and Research Findings
- Case Study on Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry investigated the effects of DMN on tumor xenografts in mice. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed. Histological analysis revealed increased apoptosis in tumor tissues treated with DMN.
- Mechanistic Study : Another research article explored the molecular mechanisms underlying DMN's action against breast cancer cells. The study found that DMN treatment led to increased expression of p53 and decreased expression of Bcl-2, indicating its role in promoting apoptotic pathways.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), DMN administration resulted in reduced edema and lower levels of inflammatory markers in serum. This suggests potential therapeutic applications for DMN in treating inflammatory conditions.
Properties
IUPAC Name |
5,6-dimethoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-6(4-9)5-10-8(7)12-2/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGJRTBSLYQQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673846 | |
Record name | 5,6-Dimethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112851-31-6 | |
Record name | 5,6-Dimethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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